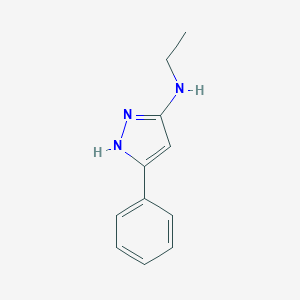

N-ethyl-5-phenyl-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-12-11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBQUUGDNAOQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NNC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544335 | |

| Record name | N-Ethyl-5-phenyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101476-66-8 | |

| Record name | N-Ethyl-5-phenyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 5 Phenyl 1h Pyrazol 3 Amine and Its Analogs

Direct Synthesis Approaches to Pyrazole (B372694) Rings

The direct formation of the pyrazole scaffold is a cornerstone of heterocyclic chemistry, with several reliable methods available.

Cyclocondensation Reactions Involving Hydrazines and Carbonyl Precursors

The most classical and widely utilized method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov In the context of synthesizing N-ethyl-5-phenyl-1H-pyrazol-3-amine, this would typically involve the reaction of a phenyl-substituted β-diketone or a related 1,3-dielectrophile with ethylhydrazine (B1196685).

The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A key consideration in this synthesis is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. mdpi.com The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. researchgate.net For instance, the reaction of 1-phenylbutane-1,3-dione with ethylhydrazine could theoretically yield both N-ethyl-3-methyl-5-phenyl-1H-pyrazole and N-ethyl-5-methyl-3-phenyl-1H-pyrazole.

To achieve the desired 3-amino-5-phenyl substitution pattern, a suitable precursor such as a β-ketonitrile or a β-ketoester with a nitrogen-containing functional group can be employed. For example, the condensation of ethyl benzoylacetate with a reagent that provides the 3-amino group and the N-ethyl group would be a direct route.

| Reactant 1 | Reactant 2 | Product | Notes |

| Phenyl-substituted 1,3-dicarbonyl | Ethylhydrazine | N-ethyl-phenyl-substituted pyrazole | Potential for regioisomers. |

| 1-Phenylbutane-1,3-dione | Ethylhydrazine | Mixture of regioisomeric pyrazoles | Selectivity depends on reaction conditions. |

| β-ketonitrile/β-ketoester | Ethylhydrazine | Functionalized N-ethyl-phenyl-pyrazole | Allows for introduction of the amino group. |

Multicomponent Reaction Protocols for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. rsc.orgbeilstein-journals.org Various MCRs have been developed for the synthesis of polysubstituted pyrazoles. longdom.orgpreprints.org

A plausible MCR strategy for the synthesis of this compound could involve the reaction of a phenyl-containing starting material, a source for the C2-C3-N3 fragment (e.g., a cyano-containing compound), and ethylhydrazine. For instance, a three-component reaction of an appropriate benzaldehyde (B42025) derivative, a malononitrile (B47326) derivative, and ethylhydrazine could potentially lead to the desired pyrazole scaffold. The use of catalysts, such as Lewis acids or bases, is often employed to facilitate these transformations. rsc.org

Functionalization Strategies on Pre-formed Pyrazole Rings

An alternative to the de novo synthesis of the pyrazole ring is the functionalization of a pre-existing pyrazole core. This approach is particularly useful when the desired substituents are not readily incorporated during the initial ring formation.

Amination Techniques at Pyrazole Positions

The introduction of an amino group at the C3 position of a pre-formed 5-phenyl-1H-pyrazole can be challenging. Direct amination of the pyrazole ring is not a common transformation. A more practical approach involves the synthesis of 3-amino-5-phenyl-1H-pyrazole, which can then be N-alkylated. The synthesis of 3-amino-5-phenyl-1H-pyrazole itself can be achieved through various cyclocondensation reactions. For example, the reaction of phenylacetylene (B144264) with hydrazine in the presence of a suitable catalyst can yield 3-amino-5-phenyl-1H-pyrazole. Another route involves the cyclization of α,β-unsaturated nitriles with hydrazine. mdpi.com

| Precursor | Reagent(s) | Product | Reference |

| 3-Oxo-3-phenylpropanenitrile | Trichloroacetonitrile, then hydrazine hydrate (B1144303) | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | mdpi.com |

| Phenylhydrazine (B124118) | 3-Phenylpyrazole precursor | 3-Amino-5-phenylpyrazole | ontosight.ai |

N-Alkylation Methodologies for N-ethyl Substitution

The N-alkylation of a pre-formed pyrazole is a common and effective method for introducing substituents on the nitrogen atoms of the pyrazole ring. To synthesize this compound, the starting material would be 3-amino-5-phenyl-1H-pyrazole.

The alkylation is typically carried out using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, as the two nitrogen atoms in the pyrazole ring can potentially be alkylated. However, in the case of 3-amino-5-phenyl-1H-pyrazole, the N1 nitrogen is generally more nucleophilic and sterically accessible for alkylation.

A typical procedure involves dissolving 3-amino-5-phenyl-1H-pyrazole in a suitable solvent like dimethylformamide (DMF) or acetone, followed by the addition of a base such as potassium carbonate or sodium hydride, and then the ethylating agent. The reaction mixture is then heated to drive the reaction to completion.

| Pyrazole Substrate | Alkylating Agent | Base | Product |

| 3-Amino-5-phenyl-1H-pyrazole | Ethyl iodide | Potassium carbonate | This compound |

| 3-Amino-5-phenyl-1H-pyrazole | Diethyl sulfate | Sodium hydroxide | This compound |

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental friendliness of chemical reactions. These methods are also applicable to the synthesis of pyrazole derivatives.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many organic transformations, including the synthesis of pyrazoles. researchgate.net The use of microwave irradiation can accelerate both cyclocondensation and N-alkylation reactions.

Catalysis plays a crucial role in modern pyrazole synthesis. Transition metal catalysts, such as copper, palladium, and ruthenium, have been employed to facilitate various coupling and cyclization reactions leading to pyrazoles. organic-chemistry.org For example, copper-catalyzed N-arylation or N-alkylation of pyrazoles provides a versatile method for introducing a wide range of substituents.

Solvent-free or "green" solvent conditions are increasingly being adopted to minimize the environmental impact of chemical synthesis. Reactions can be carried out in the absence of a solvent or in environmentally benign solvents like water or ionic liquids. longdom.org These conditions can sometimes lead to improved yields and selectivities.

High-Pressure Synthesis Methodologies for Pyrazoles

High-pressure chemistry offers a powerful tool for accelerating reactions and promoting the formation of products that are difficult to obtain under standard atmospheric conditions. nih.gov The application of high pressure can lead to significant rate enhancements and can influence the regioselectivity of chemical transformations.

In the context of pyrazole synthesis, high pressure has been successfully employed to facilitate the reaction between phenylhydrazine and ethyl cyanoacetate, which is a key step in the formation of aminopyrazole derivatives. researchgate.net Research has demonstrated that applying high pressure (up to 10 katm) can enable the solvent-free and catalyst-free synthesis of 2-cyano-N'-phenylacetohydrazide with a high yield of 96%. researchgate.net This intermediate can then be cyclized to form 5-amino-3-hydroxy-1-phenyl-1H-pyrazol, a structural analog of the target compound, with yields up to 90% under basic catalysis. researchgate.net This two-stage, high-pressure method has been shown to be significantly more effective than existing techniques, which typically yield no more than 39% of the desired product. researchgate.net

The synthesis of enantiomerically pure C-6 substituted pyrazolo[3,4-d]pyrimidines, another class of pyrazole analogs, has been achieved through aromatic nucleophilic substitution under high-pressure conditions at ambient temperature. nih.gov Notably, conventional synthetic methods involving reflux at atmospheric pressure were unsuccessful in yielding the desired product. nih.gov This highlights the unique advantages of high-pressure synthesis for overcoming activation barriers in challenging reactions.

Furthermore, mesoporous SiO2-Al2O3 nano-sized mixed metal oxides, synthesized hydrothermally in a high-pressure autoclave, have been utilized as efficient and recyclable catalysts for the condensation reaction of substituted chalcones and phenyl hydrazine hydrate to produce 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives with excellent yields and short reaction times. jchemlett.com

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Ethyl cyanoacetate | 7 katm, solvent-free, catalyst-free | 2-cyano-N'-phenylacetohydrazide | 96% | researchgate.net |

| 2-cyano-N'-phenylacetohydrazide | Base catalysis | 5-amino-3-hydroxy-1-phenyl-1H-pyrazol | up to 90% | researchgate.net |

| 4-amino-6-chloro-1-phenylpyrazolo[3,4-d]pyrimidine, Amine | High pressure, ambient temperature | C-6 substituted pyrazolo[3,4-d]pyrimidines | Successful (conventional methods failed) | nih.gov |

| Substituted chalcone, Phenyl hydrazine hydrate | Mesoporous SiO2-Al2O3 catalyst (from high-pressure autoclave), 85°C | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives | Excellent | jchemlett.com |

Solvent-Free and Microwave-Assisted Synthetic Routes

In recent years, solvent-free and microwave-assisted organic synthesis (MAOS) have emerged as green and efficient alternatives to conventional heating methods. tandfonline.com These techniques often lead to shorter reaction times, higher yields, and a reduction in hazardous waste. tandfonline.comresearchgate.net

Microwave irradiation has been successfully applied to the synthesis of various pyrazole derivatives. researchgate.netmdpi.comnih.gov For instance, a solvent-free, microwave-assisted approach has been developed for the ring-opening reactions of phenyl glycidyl (B131873) ether with a series of commercially available imidazoles and pyrazoles, generating adducts in competitive yields compared to traditional methods. mdpi.comnih.gov This method involves heating the reactants to 120°C for just one minute. mdpi.com

The cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to obtain 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles has also been studied under solvent-free microwave irradiation. researchgate.net This research demonstrated that microwave synthesis generally provides better yields and requires shorter reaction times compared to conventional thermal heating. researchgate.net

Furthermore, an efficient one-pot method for generating structurally diverse pyrazolone (B3327878) derivatives in good to excellent yields (51–98%) has been developed using microwave irradiation under solvent-free conditions. nih.gov This approach involves the reaction of β-ketoesters with substituted hydrazines and aldehydes. nih.gov The optimal conditions were found to be a reactant ratio of 1.5:1:1 (β-ketoester:hydrazine:aldehyde) irradiated at 420 W for 10 minutes without a solid support. nih.gov

The use of p-TsOH as a catalyst under microwave irradiation has also been shown to be effective for the synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles from β-chlorovinylaldehydes and hydrazines. researchgate.net

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl glycidyl ether, Pyrazole | Microwave, 120°C, 1 min, solvent-free | 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | 73% | mdpi.com |

| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Microwave, solvent-free | 4,5-dihydro-1H-pyrazoles and pyrazoles | Improved yields and shorter times | researchgate.net |

| β-ketoester, Substituted hydrazine, Aldehyde | Microwave, 420 W, 10 min, solvent-free | 4-arylidenepyrazolone derivatives | 51-98% | nih.gov |

| β-chlorovinylaldehydes, Hydrazine hydrate/phenylhydrazine | p-TsOH, Microwave, solvent-free | Pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles | Not specified | researchgate.net |

Catalyst-Mediated Transformations in Pyrazole Synthesis

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. A wide array of catalysts, including Lewis acids, transition metals, and nanoparticles, have been employed in the synthesis of pyrazoles. beilstein-journals.org

Lewis Acid Catalysis: Lewis acids such as Yb(PFO)3, zinc triflate, and Sc(OTf)3 have been shown to be effective catalysts for the three-component synthesis of pyrazoles. beilstein-journals.org For instance, the reaction of 1,3-diketones, aldehydes, and hydrazines can be catalyzed by the ionic liquid [bmim][InCl4], leading to high yields and regioselectivity. beilstein-journals.org

Transition Metal Catalysis: Transition metals, particularly palladium and copper, play a significant role in pyrazole synthesis. Palladium-catalyzed cross-coupling reactions are instrumental in the C-H arylation of pyrazoles, allowing for the direct attachment of aryl groups to the pyrazole ring. nih.gov Copper catalysts are valuable for C-N bond formation, as demonstrated in the three-component synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. beilstein-journals.org Rhodium(II) catalysts have been utilized in the ring expansion of pyrazoles with diazocarbonyl compounds to produce 1,2-dihydropyrimidines. acs.org

Nanoparticle and Heterogeneous Catalysis: In the pursuit of greener and more sustainable synthetic methods, heterogeneous catalysts and nanoparticles have gained considerable attention due to their ease of separation and recyclability. researchgate.netnih.govresearchgate.net Catalysts such as CuO/ZrO2, Fe3O4@Si@MoO2, and mesoporous SiO2-Al2O3 have been successfully used in pyrazole synthesis. jchemlett.combeilstein-journals.org For example, a magnetic nanoparticle-supported catalyst, Fe3O4@Alg@CPTMS@Arg, was used for the one-pot synthesis of pyrazole derivatives from phenylhydrazine, malononitrile, and various aromatic aldehydes in ethanol. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient for building molecular diversity. nih.govrsc.org Various catalytic systems have been developed for the multicomponent synthesis of pyrazoles. beilstein-journals.orgnih.govrsc.org For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles. organic-chemistry.org

| Catalyst Type | Catalyst Example | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Lewis Acid | [bmim][InCl4] | One-pot synthesis from 1,3-diketones, aldehydes, and hydrazines | Pyrazoles | beilstein-journals.org |

| Transition Metal | Palladium-pivalate | Intermolecular C-H arylation of pyrazoles | Arylated pyrazoles | nih.gov |

| Transition Metal | Copper | Three-component synthesis from enaminones, hydrazine, and aryl halides | 1,3-substituted pyrazoles | beilstein-journals.org |

| Transition Metal | Rh(II) | Ring expansion of pyrazoles with diazocarbonyl compounds | 1,2-dihydropyrimidines | acs.org |

| Nanoparticle | Fe3O4@Alg@CPTMS@Arg | One-pot synthesis from phenylhydrazine, malononitrile, and aldehydes | Pyrazole derivatives | researchgate.net |

| Heterogeneous | Mesoporous SiO2-Al2O3 | Condensation of chalcones and phenyl hydrazine hydrate | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives | jchemlett.com |

Chemical Reactivity and Transformation Pathways of N Ethyl 5 Phenyl 1h Pyrazol 3 Amine

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. mdpi.com This structure influences its reactivity towards various reagents.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the existing substituents on the ring. In the case of N-ethyl-5-phenyl-1H-pyrazol-3-amine, the amino group is a strong activating group, while the phenyl group also influences the electron density of the ring.

Research on related 5-aminopyrazoles has shown that electrophilic substitution, such as the formation of a C-S bond, can occur on the pyrazole ring. mdpi.com For instance, a multicomponent reaction involving substituted hydrazines, nitriles, and benzenethiols can lead to the formation of aminopyrazole-thioether derivatives through an EAS reaction. mdpi.com While specific examples for this compound are not detailed in the provided results, the general reactivity pattern of aminopyrazoles suggests that it would be susceptible to such reactions.

Nucleophilic Additions and Substitutions

The pyrazole ring itself is generally electron-rich and thus not highly susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. However, reactions involving nucleophilic reagents often target the substituents on the pyrazole ring or lead to cyclocondensation reactions. For example, 5-aminopyrazoles can react with various electrophiles to form fused heterocyclic systems like imidazo[1,2-b]pyrazoles. scirp.orgscirp.org

Furthermore, nucleophilic aromatic substitution (NAS) has been demonstrated on 5-chloropyrazole derivatives, where the chlorine atom is displaced by an amine. mdpi.com This indicates that if a suitable leaving group were present on the pyrazole ring of this compound, it could undergo nucleophilic substitution.

Transformations Involving the Amine Functionality

The exocyclic amino group at the 3-position is a key site of reactivity in this compound, participating in a variety of nucleophilic reactions.

Nucleophilic Substitution Reactions of the Amino Group

The amino group readily acts as a nucleophile in substitution reactions.

Acylation: It can be acylated by reacting with acyl chlorides, such as acetyl chloride or benzoyl chloride, in the presence of a base like triethylamine (B128534) to form the corresponding N-acylated derivatives.

Alkylation: The amino group can also be alkylated. For instance, treatment with alkyl halides like methyl iodide or ethyl bromide in a suitable solvent such as dimethylformamide (DMF) can yield N-alkylated products.

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride/Benzoyl chloride | N-acylated derivative |

| Alkylation | Methyl iodide/Ethyl bromide | N-alkylated product |

Condensation Reactions Yielding Derivatives

The amino group is a versatile handle for constructing more complex molecular architectures through condensation reactions. These reactions often lead to the formation of new heterocyclic rings fused to the pyrazole core.

Imidazole (B134444) Formation: Reaction with imidoyl chlorides in a solvent like dioxane with triethylamine can produce imidazo[1,2-c]pyrazoles.

Oxazolone Synthesis: Condensation with chloroacetyl chloride can lead to the formation of fused oxazole-pyrazole systems.

Pyrazolopyrimidine Synthesis: 5-Aminopyrazoles can be used in condensation reactions with β-dicarbonyl compounds to synthesize pyrazolo[1,5-a]pyrimidines. mdpi.com

Reaction with Isatin (B1672199): Condensation of 5-aminopyrazoles with N-substituted isatin has been reported to yield pyrazole-oxindole hybrid systems. mdpi.com

| Reactant | Product |

| Imidoyl chlorides | Imidazo[1,2-c]pyrazoles |

| Chloroacetyl chloride | Fused oxazole-pyrazole systems |

| β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines |

| N-substituted isatin | Pyrazole-oxindole hybrids |

Derivatization via Aza-Wittig Reaction

The aza-Wittig reaction is a powerful tool for the formation of imines from amines. This reaction involves the treatment of the amine with a phosphine (B1218219) and a suitable reagent to form an iminophosphorane, which then reacts with a carbonyl compound.

For a related compound, 5-amino-3-phenyl-1H-pyrazole, the aza-Wittig reaction has been successfully employed. scirp.orgscirp.org The aminopyrazole is first converted to a 5-(triphenylphosphoranylideneamino)-3-phenylpyrazole intermediate by reacting it with triphenylphosphine, hexachloroethane, and triethylamine. This intermediate can then react with a ketone to yield fused imidazo[1,2-b]pyrazoles. scirp.orgscirp.org This methodology is applicable for the derivatization of this compound to create diverse heterocyclic structures. The general aza-Wittig reaction involves the formation of an iminophosphorane from an amine, which then reacts with a carbonyl compound to form an imine and a phosphine oxide byproduct. beilstein-journals.org

Regioselective Considerations in Reactivity and Synthesis

The chemical behavior of this compound is intrinsically linked to the concept of regioselectivity, which dictates the outcome of chemical reactions by favoring the formation of one constitutional isomer over another. For this compound, regioselective considerations are paramount in both its synthesis and its subsequent transformations. The pyrazole ring contains two nitrogen atoms (N1 and N2) and an exocyclic amino group, all of which are potential sites for reaction, leading to complex isomeric mixtures if not properly controlled.

Regioselectivity in Synthesis

The primary synthesis of N-substituted pyrazoles, including this compound, often involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). The regioselectivity of this reaction—determining which nitrogen of the hydrazine attacks which carbonyl group—is a well-documented challenge.

For unsymmetrical 1,3-dicarbonyls and substituted hydrazines, two regioisomers can be formed. sci-hub.st The reaction of ethylhydrazine (B1196685) with a precursor like 3-oxo-3-phenylpropanenitrile is a potential route to this compound. In this case, the nucleophilic attack can, in principle, lead to two different products: this compound and N-ethyl-3-phenyl-1H-pyrazol-5-amine. The final product distribution is heavily influenced by reaction conditions.

Studies on the condensation of 1,3-diketones with arylhydrazines have shown that the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), significantly enhances regioselectivity compared to polar protic solvents like ethanol. organic-chemistry.org For instance, conducting the reaction at room temperature in DMAc can lead to high yields of a single regioisomer. organic-chemistry.orgresearchgate.net The addition of a catalytic amount of strong acid can also improve yields by promoting the necessary dehydration steps. organic-chemistry.org

Another critical approach is the N-alkylation of a pre-formed pyrazole ring, such as 5-phenyl-1H-pyrazol-3-amine. ontosight.aisigmaaldrich.com This method also presents regioselectivity challenges. The pyrazole anion, formed under basic conditions, can be alkylated at either the N1 or N2 position. Research on N-substitution reactions of 3-substituted pyrazoles has demonstrated that using a potassium carbonate-DMSO (K₂CO₃-DMSO) system can achieve regioselective N1-alkylation. sci-hub.stnih.gov The selectivity in these cases is often governed by steric hindrance; the alkylating agent preferentially attacks the less sterically hindered nitrogen atom. sci-hub.st For a 3(or 5)-substituted pyrazole, the N1 position is generally less hindered than the N2 position, which is adjacent to the substituent at position 3.

The electronic nature of the substituent on the pyrazole ring also plays a role. Electron-withdrawing groups can influence the acidity of the N-H protons and the nucleophilicity of the ring nitrogens, thereby affecting the site of alkylation.

The following table summarizes key findings on factors influencing regioselectivity in the synthesis of substituted pyrazoles relevant to the target compound.

| Precursors/Reactants | Reaction Conditions | Predominant Regioisomer/Outcome | Reference(s) |

| 1,3-Diketones + Arylhydrazines | Room temperature, N,N-dimethylacetamide (DMAc) | High regioselectivity for 1-aryl-3,4,5-substituted pyrazoles. | organic-chemistry.orgresearchgate.net |

| 1,3-Diketones + Arylhydrazines | Polar protic solvents (e.g., ethanol, acetic acid) | Lower regioselectivity, formation of isomeric mixtures. | organic-chemistry.org |

| 3-Substituted Pyrazoles + Alkylating Agents | K₂CO₃-DMSO | Regioselective N1-alkylation. | sci-hub.stnih.gov |

| 3-Methylpyrazole + Iodobenzene | Not specified | Mixture of regioisomers with the less hindered N1 isomer as the major product (3:1 ratio). | sci-hub.st |

| 5-Amino-1H-pyrazole-4-carbonitrile + Dimedone + Triethylorthoesters | Toluene, reflux | Regioselective formation of pyrazolo[1,5-a]-quinazolin-6-one derivatives. | beilstein-journals.org |

Regioselectivity in Reactivity

Once synthesized, this compound itself presents multiple reactive sites. The regioselectivity of its subsequent reactions, such as acylation or further alkylation, depends on the nature of the electrophile and the reaction conditions. The molecule possesses three key nucleophilic centers: the N1 ring nitrogen, the N2 ring nitrogen (bearing the ethyl group), and the exocyclic amino group at C3.

The exocyclic 3-amino group is generally a potent nucleophile and a primary site for reactions like acylation. Reaction with acyl chlorides (e.g., acetyl chloride or benzoyl chloride) would be expected to proceed regioselectively at this amino group to form the corresponding N-acylated derivative. sigmaaldrich.com

Further alkylation is more complex. While the ethyl group already occupies the N1 position, the remaining ring nitrogen and the exocyclic amino group are potential sites for a second alkylation. The relative nucleophilicity of these sites will determine the reaction's outcome. The lone pair on the exocyclic amino group might be more available for reaction than the lone pair on the already substituted ring nitrogen. However, under strongly basic conditions that deprotonate the amino group, its nucleophilicity would be significantly enhanced.

The inherent tautomerism of the aminopyrazole structure also influences its reactivity. The 3-aminopyrazole (B16455) can exist in equilibrium with its 3-imino-Δ⁴-pyrazoline tautomer. While the amino form is generally predominant, the reactivity can sometimes be rationalized by considering the reactivity of the minor imino tautomer. This tautomerism, coupled with the multiple nucleophilic sites, underscores the importance of carefully controlled reaction conditions to achieve regioselective transformations of this compound.

Derivatization Strategies for N Ethyl 5 Phenyl 1h Pyrazol 3 Amine and Its Analogues

N-Substitution and Side-Chain Modification

The presence of a secondary amine in N-ethyl-5-phenyl-1H-pyrazol-3-amine and a reactive nitrogen atom in the pyrazole (B372694) ring allows for various N-substitution and side-chain modification strategies. These modifications are crucial for altering the compound's electronic and steric properties.

Alkylation of the parent compound, 5-phenyl-1H-pyrazol-3-amine, is a common method to introduce the N-ethyl group. This reaction is typically carried out using an alkylating agent like ethyl iodide in the presence of a base. However, a significant challenge in the alkylation of pyrazole amines is regioselectivity, as alkylation can occur at the exocyclic amine (N-alkylation) or the pyrazole ring nitrogen (N1 or N2). Ethylation generally favors N-substitution at the exocyclic amine due to the higher nucleophilicity of the nitrogen lone pair.

A more recent and innovative single-step synthesis allows for the direct N-ethylation of the pyrazole core by reacting a primary amine, such as ethylamine (B1201723), with a 1,3-dicarbonyl compound and an aminating agent. For instance, ethylamine can react with 1-phenylbutane-1,3-dione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C to yield the target compound. nih.gov This method offers the advantage of avoiding the use of pre-functionalized hydrazines, thereby reducing the number of synthetic steps. nih.gov

The following table summarizes the efficiency of different alkylation agents in the synthesis of N-substituted pyrazole amines.

| Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Ethyl iodide | K₂CO₃ | DMF | 75 | |

| Dimethyl sulfate | NaOH | MeOH | 68 |

Functionalization at Pyrazole Ring Positions (e.g., C-4, C-5)

The pyrazole ring itself is amenable to functionalization, offering further avenues for creating diverse derivatives. The C-4 and C-5 positions of the pyrazole ring in this compound are key sites for introducing new functional groups.

The C-4 position of 5-aminopyrazoles is nucleophilic and susceptible to electrophilic substitution. nih.gov For example, laccase-mediated C-4 arylation of 5-aminopyrazoles with catechols has been reported, demonstrating a method for introducing aryl groups at this position. nih.govplos.org

The C-5 position, already substituted with a phenyl group in the target compound, can be further functionalized in related pyrazole systems. Palladium-catalyzed C-5 arylation of pyrazole-4-carboxylates has been demonstrated, showcasing a method for introducing additional aryl groups at the C-5 position. academie-sciences.fr While the phenyl group at C-5 in this compound is generally stable, its presence influences the reactivity of the other positions on the pyrazole ring.

The table below provides examples of functionalization at the C-4 and C-5 positions of pyrazole derivatives.

| Pyrazole Derivative | Reagent | Position of Functionalization | Product | Yield (%) | Reference |

| 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine | Catechol | C-4 | 4-(2,3-dihydroxyphenyl)-3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine | Not specified | nih.govplos.org |

| Ethyl 1-methylpyrazole-4-carboxylate | 4-Bromobenzaldehyde | C-5 | Ethyl 5-(4-formylphenyl)-1-methylpyrazole-4-carboxylate | 80 | academie-sciences.fr |

| Ethyl 1-methylpyrazole-4-carboxylate | 3-Bromopyridine | C-5 | Ethyl 1-methyl-5-(pyridin-3-yl)pyrazole-4-carboxylate | 74 | academie-sciences.fr |

Construction of Fused Heterocyclic Systems from Pyrazole Scaffolds

The amine group of this compound is a versatile handle for constructing fused heterocyclic systems. These reactions typically involve the condensation of the aminopyrazole with a bifunctional reagent, leading to the formation of a new ring fused to the pyrazole core. clockss.orgsemanticscholar.org

Pyrazolo[1,5-a]pyrimidine (B1248293) Formation

Pyrazolo[1,5-a]pyrimidines are a well-known class of fused heterocycles that can be synthesized from 5-aminopyrazoles. acs.org The most common method involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. semanticscholar.orgacs.orgresearchgate.net For example, the reaction of a 5-aminopyrazole with ethyl acetoacetate (B1235776) can yield a pyrazolo[1,5-a]pyrimidin-7-one. clockss.org The regioselectivity of this reaction is generally high, with the exocyclic amino group being more nucleophilic than the endocyclic nitrogen atoms. researchgate.net

The following table illustrates the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazoles.

Imidazopyrazole Synthesis

Imidazopyrazoles represent another important class of fused heterocycles that can be synthesized from 5-aminopyrazoles. core.ac.uk One common approach is the annulation of an imidazole (B134444) ring onto the pyrazole scaffold. core.ac.uk This can be achieved through various methods, including the reaction of a 5-aminopyrazole with a suitable electrophile. For instance, the reaction of 5-amino-3-phenyl-1H-pyrazole with hydroximoyl chloride leads to the formation of 3-nitroso-2-aryl-6-phenyl-1H-imidazo[1,2-b]pyrazoles. scirp.orgscirp.org Another method involves the acylation of a 5-aminopyrazole with chloroacetyl chloride, followed by cyclization to yield a 3H-imidazo[1,2-b]pyrazol-2-ol. scirp.orgscirp.org

The table below presents examples of imidazopyrazole synthesis from aminopyrazole precursors.

| Aminopyrazole | Reagent | Product | Yield (%) | Reference |

| 5-Amino-3-phenyl-1H-pyrazole | Hydroximoyl chloride | 3-Nitroso-2-aryl-6-phenyl-1H-imidazo[1,2-b]pyrazole | 60-75 | core.ac.uk |

| 5-Amino-3-substituted-1H-pyrazole | Chloroacetyl chloride | 3H-Imidazo[1,2-b]pyrazol-2-ol | Not specified | scirp.orgscirp.org |

| 5-Amino-3-phenyl-1H-pyrazole | 2-Oxo-N-phenylethanehydrazonoyl bromide | 3-Phenylazo-2-(4-methyl-2-phenyl-thiazol-5-yl)-6-phenyl-5H-imidazo[1,2-b]pyrazole | Not specified | core.ac.uk |

Pyrazolo[3,4-b]pyridine Cyclization

The fusion of a pyridine (B92270) ring to a pyrazole core results in the formation of pyrazolo[3,4-b]pyridines, a scaffold of significant interest. d-nb.info A primary synthetic route to these compounds involves the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. d-nb.info More recent methods have expanded the scope of this transformation. For example, a metal-free, iodine-mediated oxidative cyclization of 5-aminopyrazoles with allylic alcohols, promoted by BF₃·Et₂O, has been developed to afford pyrazolo[3,4-b]pyridine derivatives in good yields. acs.org Another approach involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov

The following table details the synthesis of pyrazolo[3,4-b]pyridine derivatives.

| Aminopyrazole | Reagent | Product | Yield (%) | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 2-Methylallyl alcohol | 3,6,6-Trimethyl-1-phenyl-1,6-dihydro-pyrazolo[3,4-b]pyridine | 81 | acs.org |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 88 | nih.gov |

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28 | mdpi.com |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of N Ethyl 5 Phenyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-ethyl-5-phenyl-1H-pyrazol-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments offers unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would be consistent with its molecular structure, showing distinct resonances for the ethyl, phenyl, and pyrazole (B372694) protons. Based on data for analogous compounds, the characteristic chemical shifts (δ) in a solvent like CDCl₃ would likely appear in the following regions: a triplet for the methyl protons (CH₃) of the ethyl group, a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, a multiplet for the aromatic protons of the phenyl ring, and a singlet for the proton on the pyrazole ring. The integration of these signals would correspond to the number of protons in each group (3H, 2H, 5H, and 1H, respectively).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl group, the carbons of the phenyl ring (with potentially four distinct signals due to symmetry), and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assembling the molecular structure by establishing connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethyl group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the ethyl group, the phenyl ring, and the pyrazole core. For example, correlations would be expected between the methylene protons of the ethyl group and the C3 carbon of the pyrazole ring, and between the pyrazole C5 carbon and the protons of the phenyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH₃ | Triplet | ~15 |

| Ethyl-CH₂ | Quartet | ~40 |

| Pyrazole-C4-H | Singlet | ~95 |

| Phenyl-H (ortho, meta, para) | Multiplet | ~125-130 |

| Pyrazole-C3 | - | ~155 |

| Pyrazole-C4 | - | ~90 |

| Pyrazole-C5 | - | ~145 |

| Phenyl-C (ipso) | - | ~130 |

| Phenyl-C (ortho, meta, para) | - | ~125-129 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

N-H vibrations: The amine group (N-H) would typically show stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine would show two bands (symmetric and asymmetric stretching), while a secondary amine within the pyrazole ring might show a broader band.

C-H vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

C=C and C=N vibrations: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring and the carbon-nitrogen double bonds in the pyrazole ring would be observed in the 1450-1650 cm⁻¹ region.

C-N vibrations: The C-N stretching of the ethylamino group would likely be found in the 1250-1350 cm⁻¹ range for an aromatic amine.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C=N (pyrazole) | Stretching | 1500 - 1650 |

| C-N (aromatic amine) | Stretching | 1250 - 1350 |

Mass Spectrometry (MS and EIMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular formula of this compound is C₁₁H₁₃N₃, with a calculated molecular weight of approximately 187.24 g/mol .

In an Electron Ionization Mass Spectrometry (EIMS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at an m/z of 187. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for pyrazoles can involve cleavage of the N-N bond and fragmentation of the side chains. For this compound, key fragments could arise from:

Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 158.

Loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment at m/z 172.

Cleavage of the phenyl group, resulting in a fragment corresponding to the pyrazole core.

Fragmentation of the pyrazole ring itself.

Interactive Data Table: Predicted EIMS Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 187 | [M]⁺ |

| 172 | [M - CH₃]⁺ |

| 158 | [M - C₂H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₁₁H₁₃N₃), the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should closely match the theoretically calculated values. This serves as a crucial confirmation of the compound's empirical and molecular formula and is a primary indicator of its purity. Typically, experimental values are expected to be within ±0.4% of the calculated values.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₁H₁₃N₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 70.56 |

| Hydrogen (H) | 1.01 | 13 | 13.13 | 7.01 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 22.44 |

| Total | 187.27 | 100.00 |

Chromatographic Methods for Purification and Analysis (e.g., Thin-Layer Chromatography, Flash Chromatography)

Chromatographic techniques are indispensable for the purification of the synthesized compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the solvent mixture would be adjusted to achieve a retention factor (Rf) value that allows for good separation from any impurities or starting materials. The spot corresponding to the compound can be visualized under UV light or by using a staining agent.

Flash Chromatography: Flash chromatography is a preparative column chromatography technique used for the rapid purification of a compound from a mixture. Based on the solvent system determined by TLC, a silica gel column would be used to purify this compound. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often employed to effectively separate the desired product from any byproducts or unreacted starting materials. Fractions are collected and analyzed by TLC to identify those containing the pure compound. For aminopyrazoles, which can be basic, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent tailing and improve the separation.

Interactive Data Table: General Chromatographic Conditions for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Reaction monitoring, purity check |

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | Purification of the final product |

Applications of N Ethyl 5 Phenyl 1h Pyrazol 3 Amine As a Versatile Synthon in Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The 3-aminopyrazole (B16455) scaffold, the core of N-ethyl-5-phenyl-1H-pyrazol-3-amine, is a cornerstone in the synthesis of a variety of fused heterocyclic systems. nih.gov These complex molecules are of significant interest due to their diverse biological activities. The amino group at the 3-position is nucleophilic, making it a key functional handle for cyclization and condensation reactions.

Researchers have extensively used 5-aminopyrazoles as precursors to construct a range of fused pyrazoloazines, which are molecules where a pyrazole (B372694) ring is fused to another nitrogen-containing ring. nih.gov Examples of such systems synthesized from aminopyrazole synthons include:

Pyrazolo[3,4-b]pyridines

Pyrazolo[1,5-a]pyrimidines nih.gov

Pyrazolo[3,4-d]pyrimidines nih.gov

Pyrazolo[5,1-c]-1,2,4-triazines nih.gov

The synthesis of these frameworks often involves reacting the aminopyrazole with bifunctional reagents. For instance, the reaction of 5-aminopyrazoles with alkynyl aldehydes can lead to the formation of diversified pyrazolo[3,4-b]pyridine frameworks through a cascade cyclization reaction. mdpi.com Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents are a common strategy to build fused pyrimidine (B1678525) rings. The presence of the N-ethyl group in this compound can influence reaction kinetics and solubility, while the phenyl group at position 5 provides a site for further functionalization or can be critical for establishing specific intermolecular interactions, such as π-stacking, in target molecules. mdpi.com

Scaffold-Hopping and Privileged Scaffold Design Principles in Chemical Synthesis

The pyrazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry and drug discovery. tandfonline.comnih.govtandfonline.com A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a foundation for designing a wide array of bioactive compounds. The utility of the pyrazole core in this context is demonstrated by its presence in a significant number of FDA-approved drugs targeting a range of diseases. tandfonline.comnih.gov

Key attributes of the pyrazole ring as a privileged scaffold include:

Metabolic Stability: The aromatic nature of the pyrazole ring makes it resistant to metabolic degradation, a desirable property for drug candidates. tandfonline.comnih.gov

Hydrogen Bonding Capability: The ring contains both hydrogen bond donors (the N-H group) and acceptors (the pyridine-like nitrogen), enabling it to form strong and specific interactions with biological receptors like enzymes and proteins. mdpi.com

Structural Versatility: The pyrazole ring can be readily substituted at multiple positions, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its potency, selectivity, and pharmacokinetic profile. researchgate.net

These features make the pyrazole scaffold an ideal starting point for scaffold hopping, a medicinal chemistry strategy where the core of a known active molecule is replaced with a different, often isosteric, scaffold to discover new compounds with improved properties. This compound represents a readily available building block that incorporates this privileged core, making it a valuable tool for developing novel therapeutics.

| Drug Name | Therapeutic Use | Scaffold Feature |

|---|---|---|

| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | Fused Pyrazole Moiety tandfonline.comnih.gov |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Di-substituted Pyrazole nih.gov |

| Ibrutinib | Anticancer (Kinase Inhibitor) | Substituted Pyrazole tandfonline.comnih.gov |

| Ruxolitinib | Anticancer, Anti-inflammatory | Substituted Pyrazole globalresearchonline.net |

| Axitinib | Anticancer (Kinase Inhibitor) | Substituted Pyrazole tandfonline.com |

| Baricitinib | Rheumatoid Arthritis, Alopecia | Disubstituted Pyrazole tandfonline.com |

Contribution to the Diversification of Chemical Libraries

Chemical libraries are collections of stored chemicals, often comprising thousands of related but structurally distinct compounds. These libraries are essential for high-throughput screening (HTS) programs that aim to identify "hits"—molecules that show activity against a specific biological target. The creation of diverse chemical libraries is crucial for increasing the probability of finding novel lead compounds in drug discovery.

This compound is an excellent starting material for diversifying chemical libraries due to its multiple points of reactivity. The aminopyrazole core allows for the systematic introduction of a wide variety of substituents, leading to a large number of unique analogues from a single starting scaffold. This approach is a cornerstone of diversity-oriented synthesis (DOS), a strategy used to efficiently create structurally complex and diverse small molecules. nih.gov

Key diversification points on the this compound scaffold include:

The Amino Group: The ethylated amino group can be further acylated, alkylated, or used in condensation reactions to introduce a vast array of side chains and ring systems.

The Pyrazole Ring (C4 position): The C4 position of the pyrazole ring is susceptible to electrophilic substitution, such as halogenation, allowing for the introduction of halogens (Cl, Br, I) which can then be used in transition-metal-catalyzed cross-coupling reactions to attach other fragments. beilstein-archives.org

The Pyrazole Ring (N1 position): The N1 nitrogen atom can be alkylated or arylated, providing another vector for introducing diversity.

The Phenyl Ring: The phenyl group at the C5 position can be modified with various substituents (e.g., through electrophilic aromatic substitution) to explore how different electronic and steric properties affect biological activity.

By systematically exploring these reaction vectors, chemists can rapidly generate a library of compounds based on the this compound core, facilitating the exploration of structure-activity relationships (SAR) and the discovery of new bioactive molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-5-phenyl-1H-pyrazol-3-amine, and how can purity be optimized during synthesis?

- Methodological Answer: The compound can be synthesized via multi-step condensation reactions starting from aryl-substituted precursors. For example, analogous pyrazole derivatives are synthesized by reacting substituted alcohols (e.g., 5-phenyl-1-pentanol) with carboxamide intermediates under controlled conditions, followed by ethylation at the pyrazole nitrogen . Purity optimization involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or acetonitrile. Monitoring via TLC and HPLC (C18 column, UV detection at 254 nm) ensures intermediate purity .

Q. How can the structural identity of This compound be confirmed experimentally?

- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify the ethyl group (δ ~1.2 ppm for CH, δ ~3.4 ppm for CH) and phenyl ring protons (δ ~7.2–7.5 ppm) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .

- Mass spectrometry : ESI-MS in positive ion mode to confirm the molecular ion peak at m/z 201.2 (CHN) .

Q. What are the key physical properties (e.g., solubility, melting point) of This compound?

- Methodological Answer:

- Solubility : Determine via shake-flask method in solvents like DMSO, ethanol, and water. Pyrazole analogs typically show high solubility in polar aprotic solvents (e.g., logP ~2.5) .

- Melting point : Use a capillary tube apparatus. Similar compounds (e.g., 1-phenyl-3-methyl-5-aminopyrazole) melt between 120–125°C .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in This compound crystals inform its supramolecular assembly?

- Methodological Answer: Perform graph-set analysis (as per Etter’s formalism) on crystallographic data to classify hydrogen bonds (e.g., N–H···N or N–H···π interactions). For example, in related pyrazole-amine structures, NH groups form R(8) motifs with adjacent heterocycles, stabilizing layered packing . Use Mercury software to calculate interaction distances and angles from CIF files .

Q. What strategies resolve contradictions in crystallographic data for This compound derivatives?

- Methodological Answer: Address discrepancies (e.g., disordered ethyl groups) using:

- SHELXL refinement : Apply restraints/constraints for bond lengths and angles .

- Twinned data correction : For non-merohedral twinning, use the WinGX suite to refine HKLF5 files .

- DFT calculations : Compare experimental and computed bond lengths (e.g., at B3LYP/6-31G* level) to validate geometry .

Q. How does substituent variation at the pyrazole 3-position affect bioactivity in This compound analogs?

- Methodological Answer: Design SAR studies by synthesizing derivatives with substituents like halogens or methyl groups. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with electronic parameters (Hammett σ values) and steric bulk (Taft’s E). For example, triazolothiadiazine analogs with methyl groups show enhanced binding to kinase targets due to hydrophobic pocket interactions .

Q. What advanced techniques characterize tautomeric equilibria in This compound under varying conditions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.